2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo(3,2-d)pyrimidin-4-one hydrochloride monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-972 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through nucleophilic substitution and subsequent modifications to introduce the desired functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of CI-972 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
CI-972 undergoes various chemical reactions, including:
Oxidation: CI-972 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
CI-972 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on T cells and immune response modulation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and transplant rejection.
Mechanism of Action
CI-972 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme crucial for the salvage pathway of purine metabolism. By inhibiting this enzyme, CI-972 disrupts the proliferation of T cells, leading to immunosuppression. This mechanism is particularly useful in conditions where T cell activity needs to be controlled, such as in autoimmune diseases and organ transplantation .
Comparison with Similar Compounds
Similar Compounds
Cilazapril: Another inhibitor of purine nucleoside phosphorylase but with different pharmacokinetic properties.
Forodesine: A more potent inhibitor with a different mechanism of action.
Immunosuppressive Agents: Other agents like cyclosporine and tacrolimus, which have different targets and mechanisms.
Uniqueness
CI-972 is unique due to its selective inhibition of purine nucleoside phosphorylase and its oral bioavailability. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other immunosuppressive agents that may have broader or less selective effects .
Properties
CAS No. |
163217-78-5 |
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Molecular Formula |
C11H14ClN5O2S |
Molecular Weight |
315.78 g/mol |
IUPAC Name |
2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C11H11N5OS.ClH.H2O/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H;1H2 |
InChI Key |
VBKYPHWLFBRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.O.Cl |
Origin of Product |
United States |
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